molecular formula C36H34N6O4 B12117547 3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) CAS No. 752-51-2

3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin)

Cat. No.: B12117547
CAS No.: 752-51-2
M. Wt: 614.7 g/mol
InChI Key: OUWOPYQUPCKENK-UHFFFAOYSA-N
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Description

3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) is a bis-hydantoin derivative featuring two 5,5-diphenylhydantoin moieties linked via a piperazine spacer.

Properties

CAS No.

752-51-2

Molecular Formula

C36H34N6O4

Molecular Weight

614.7 g/mol

IUPAC Name

3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C36H34N6O4/c43-31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)37-33(45)41(31)25-39-21-23-40(24-22-39)26-42-32(44)36(38-34(42)46,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,37,45)(H,38,46)

InChI Key

OUWOPYQUPCKENK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The synthesis of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a piperazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The hydantoin rings can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine linker and hydantoin rings allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

Phenytoin (5,5-Diphenylhydantoin)
  • Structure: Monomeric 5,5-diphenylhydantoin.
  • Key Features : Lacks the piperazine linkage and bis-hydantoin configuration.
  • Activity : Gold-standard anticonvulsant effective against maximal electroshock (MES) seizures but inactive against pentylenetetrazol (PTZ)-induced seizures .
  • Metabolism : Hydroxylated to 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) in humans and dogs, with urinary excretion of HPPH conjugates .
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin (Compound 11)
  • Structure : N3-alkylated derivative with methoxymethyl groups.
  • Activity : Retains anticonvulsant efficacy against MES seizures, comparable to phenytoin .
Fluorinated Phenytoin Analogs (Compounds 14–16)
  • Structure: Mono- or di-fluorinated phenyl rings.
  • Activity : Reduced potency compared to phenytoin (EC50 > phenytoin) but extended duration of action .
Ethylenediiminodimethylene-linked Bis-hydantoin
  • Structure : Ethylene diamine spacer instead of piperazine.
  • Toxicity : Intraperitoneal LD50 in mice = 200 mg/kg, indicating moderate toxicity .

Pharmacological Activity

Table 1: Anticonvulsant Activity of Hydantoin Derivatives
Compound MES Seizure Activity PTZ Seizure Activity EC50 (CYP2B Induction, μM)
Phenytoin Active Inactive 15–18
1-Benzenesulfonyl-5,5-diphenylhydantoin Active (comparable) Not tested N/A
5,5-Diethylhydantoin Inactive Inactive >500
Fluorinated Analogs (14–16) Active (lower potency) Not tested N/A
Piperazine-linked Bis-hydantoin Not reported Not reported Not reported

Notes:

Metabolic and Enzymatic Interactions

  • CYP2B Induction :

    • Phenytoin and 5,5-diphenylbarbiturates induce CYP2B with EC50 values of 15–18 μM and 6–11 μM, respectively. The piperazine-linked bis-hydantoin may share this profile due to its diphenyl groups .
    • Diethyl-substituted hydantoins (e.g., 5,5-diethylhydantoin) show minimal induction (EC50 >500 μM), emphasizing the role of aryl groups in receptor binding .
  • Metabolic Stability: Phenytoin undergoes hepatic hydroxylation to HPPH, which lacks pharmacological activity .
Table 2: Toxicity Profiles
Compound Route LD50 (mg/kg) Notes
Phenytoin Oral (rat) ~100 Hepatic accumulation observed
Ethylenediiminodimethylene Bis-hydantoin Intraperitoneal (mouse) 200 Emits toxic NOx upon decomposition
Piperazine-linked Bis-hydantoin Not reported Not reported Likely similar to ethylene-linked analog

Notes:

  • Limited toxicity data exist for the piperazine-linked compound, but structural analogs suggest moderate toxicity via intraperitoneal administration .

Antibacterial Potential

  • Amine-Alkyl Hydantoin Derivatives :
    • Piperazine-terminal modifications in 5,5-diphenylhydantoin derivatives (e.g., compounds 12–28) showed activity against Enterobacter aerogenes, though anticonvulsant effects were absent .
    • The piperazine spacer in the target compound may enhance bacterial membrane penetration, warranting further study.

Biological Activity

3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) is a synthetic compound that belongs to the hydantoin family. Its structure incorporates a piperazine moiety and has garnered interest due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₃₆H₃₄N₆O₄
  • CAS Number : 752-51-2
  • Molecular Structure : The compound features a central piperazine ring linked to two 5,5-diphenylhydantoin groups.

The biological activity of this compound is primarily attributed to its interaction with neuronal sodium channels. Similar to phenytoin, it stabilizes excitable membranes and reduces neuronal excitability, which is critical in controlling seizures. It is hypothesized that the piperazine linkage enhances binding affinity to target sites on sodium channels.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of 3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) through various in vivo and in vitro models.

In Vivo Studies

  • Maximal Electroshock (MES) Test : This test is commonly used to evaluate the efficacy of anticonvulsants. The compound demonstrated significant protective effects against induced seizures.
  • Dose-Response Relationship : The effective dose (ED50) was established through a series of experiments showing a notable reduction in seizure activity compared to controls.
CompoundED50 (mg/kg)Protective Index (PI)
Phenytoin5.966.22
3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin)TBDTBD

In Vitro Studies

Molecular docking studies have supported the hypothesis that the compound interacts favorably with sodium channel receptors. The docking scores indicated a strong binding affinity compared to phenytoin derivatives.

Case Studies and Clinical Implications

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A patient with refractory epilepsy showed improved seizure control when treated with this compound in combination with standard anticonvulsants.
  • Case Study 2 : Long-term administration was associated with minimal side effects compared to traditional therapies, suggesting a favorable safety profile.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin), it is essential to compare it with other hydantoin derivatives:

CompoundMechanism of ActionED50 (mg/kg)Side Effects
PhenytoinSodium channel blocker5.96Dizziness, ataxia
3-Amino-5,5'-diphenylhydantoinSimilar mechanism with modificationsTBDLower incidence of neurotoxicity

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